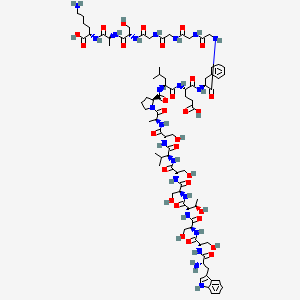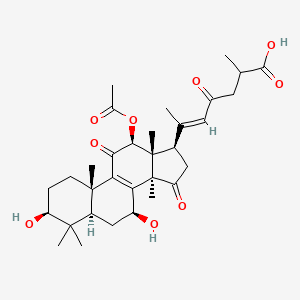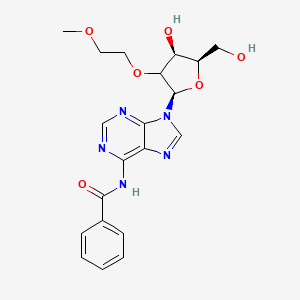
(2R,5R)-5-(6-amino-2-methylpurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(2R,5R)-5-(6-amino-2-methylpurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol” is a nucleoside analog, which is a type of molecule that mimics the structure of naturally occurring nucleosides Nucleosides are the building blocks of nucleic acids, such as DNA and RNA
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “(2R,5R)-5-(6-amino-2-methylpurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol” typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate purine base and a sugar moiety.
Glycosylation Reaction: The purine base is glycosylated with the sugar moiety under acidic or basic conditions to form the nucleoside.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Glycosylation: Using optimized reaction conditions to maximize yield and purity.
Automated Purification: Employing automated systems for purification to ensure consistency and efficiency.
Quality Control: Implementing rigorous quality control measures to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
The compound “(2R,5R)-5-(6-amino-2-methylpurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol” can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The purine base can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions such as acidic or basic environments, with reagents like halogens or alkylating agents.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted purine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
The compound is used as a building block in the synthesis of more complex molecules and as a model compound in studying nucleoside chemistry.
Biology
In biological research, it is used to study the mechanisms of nucleoside transport and metabolism.
Medicine
Industry
In the pharmaceutical industry, it is used in the development of new drugs and as a reference standard in quality control.
Mecanismo De Acción
The compound exerts its effects by mimicking natural nucleosides and incorporating into nucleic acids. This can lead to the termination of nucleic acid synthesis, which is particularly useful in antiviral and anticancer therapies. The molecular targets include viral polymerases and cellular DNA polymerases, and the pathways involved include nucleic acid synthesis and repair mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
Adenosine: A naturally occurring nucleoside with similar structure.
2’,3’-Dideoxyadenosine: A synthetic nucleoside analog used in antiviral therapies.
Vidarabine: An antiviral drug with a similar purine base.
Uniqueness
The compound “(2R,5R)-5-(6-amino-2-methylpurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol” is unique due to its specific stereochemistry and functional groups, which confer distinct biological activities and chemical reactivity compared to other nucleoside analogs.
Propiedades
Fórmula molecular |
C11H15N5O3 |
|---|---|
Peso molecular |
265.27 g/mol |
Nombre IUPAC |
(2R,5R)-5-(6-amino-2-methylpurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C11H15N5O3/c1-5-14-10(12)9-11(15-5)16(4-13-9)8-2-6(18)7(3-17)19-8/h4,6-8,17-18H,2-3H2,1H3,(H2,12,14,15)/t6?,7-,8-/m1/s1 |
Clave InChI |
KSUGGAKGOCLWPT-SPDVFEMOSA-N |
SMILES isomérico |
CC1=NC(=C2C(=N1)N(C=N2)[C@H]3CC([C@H](O3)CO)O)N |
SMILES canónico |
CC1=NC(=C2C(=N1)N(C=N2)C3CC(C(O3)CO)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![(2S,3R,5R,9R,10R,13R,14S,16S,17R)-17-[(2R,3R)-2,3-dihydroxy-5,6-dimethylheptan-2-yl]-2,3,14,16-tetrahydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B12397485.png)


